7-Fluoro-6-methylisoquinoline

Lipophilicity Drug Design Physicochemical Properties

7-Fluoro-6-methylisoquinoline (CAS 1159983-16-0) is a heterocyclic compound belonging to the class of ring-fluorinated isoquinoline derivatives. With a molecular formula of C10H8FN and a molecular weight of 161.18 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of more complex molecules for pharmaceutical screening programs.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 1159983-16-0
Cat. No. B1628186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methylisoquinoline
CAS1159983-16-0
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)C=NC=C2
InChIInChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3
InChIKeyOIYKCANGVQTPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-methylisoquinoline (CAS 1159983-16-0): A Differentiated Fluorinated Isoquinoline Scaffold for Medicinal Chemistry


7-Fluoro-6-methylisoquinoline (CAS 1159983-16-0) is a heterocyclic compound belonging to the class of ring-fluorinated isoquinoline derivatives [1]. With a molecular formula of C10H8FN and a molecular weight of 161.18 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of more complex molecules for pharmaceutical screening programs . Its structural motif is valued for the optimization of kinase inhibitors and CNS-active agents, where the fluorine atom modulates metabolic stability and lipophilicity while the methyl group provides a handle for hydrophobic interactions .

Why Generic Isoquinoline Substitution Fails: The Critical Dual Substitution Pattern of 7-Fluoro-6-methylisoquinoline


The substitution pattern on the isoquinoline core is a primary driver of its physicochemical and biological properties. Close structural analogs, such as 6-methylisoquinoline [1] and 7-fluoroisoquinoline [2], each lack one of the key substituents present in the target compound. 6-Methylisoquinoline lacks the electron-withdrawing fluorine atom, which results in lower lipophilicity and a different hydrogen-bonding capacity. 7-Fluoroisoquinoline lacks the methyl group, which affects its steric profile and hydrophobic interaction potential. Therefore, simply interchanging these in-class compounds is not scientifically justified, as their distinct substitution patterns confer unique physicochemical profiles that are critical for structure-activity relationship (SAR) studies and lead optimization programs. The quantitative evidence below demonstrates these differences.

7-Fluoro-6-methylisoquinoline: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity: XLogP3 Comparison of 7-Fluoro-6-methylisoquinoline Against Its Mono-Substituted Analogs

The computed lipophilicity (XLogP3) of 7-fluoro-6-methylisoquinoline is 2.6, which is higher than that of its closest analogs 6-methylisoquinoline (XLogP3 = 2.4) and 7-fluoroisoquinoline (XLogP3 = 2.3) [1][2][3]. This quantified difference is a direct consequence of the synergistic effect of both the lipophilic methyl group and the inductive effect of the fluorine atom on the isoquinoline scaffold.

Lipophilicity Drug Design Physicochemical Properties

Increased Hydrogen-Bond Acceptor Capacity: A Key Differentiator from Non-Fluorinated 6-Methylisoquinoline

The target compound possesses two hydrogen-bond acceptor sites (the pyridine nitrogen and the fluorine atom), compared to only one (the pyridine nitrogen) for its non-fluorinated analog, 6-methylisoquinoline [1][2]. 7-fluoroisoquinoline also has two acceptors, but it lacks the methyl group that contributes to the differentiated lipophilicity and steric profile of the target compound.

Hydrogen Bonding Molecular Recognition Enzyme Inhibition

Distinct Molecular Weight and Formula for Precise SAR Exploration

The molecular weight of 7-fluoro-6-methylisoquinoline is 161.18 g/mol (C10H8FN), which is 18 g/mol higher than 6-methylisoquinoline (143.18 g/mol, C10H9N) and 14.03 g/mol higher than 7-fluoroisoquinoline (147.15 g/mol, C9H6FN) [1][2][3]. This difference in mass and elemental composition directly impacts analytical method development (LC-MS, GC-MS) and physical property considerations.

Molecular Weight Chemical Formula SAR

Procurement-Quality: Standard Purity of ≥97% for 7-Fluoro-6-methylisoquinoline from Multiple Suppliers

7-Fluoro-6-methylisoquinoline is available at a standard purity of ≥97% from major research chemical suppliers such as Leyan (97%) and Chemscene (≥97%) . While the positional analog, 5-fluoro-6-methylisoquinoline (CAS 2059940-71-3), and 8-fluoro-6-methylisoquinoline (CAS 2172281-86-4) are often listed at purities of 95%+, the availability of the 7-fluoro derivative at a verified ≥97% purity indicates a more established and reliable supply chain for this specific regioisomer.

Purity Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 7-Fluoro-6-methylisoquinoline Based on Quantitative Differentiation


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Design

The elevated lipophilicity (XLogP3 = 2.6) of this compound, being higher than its mono-substituted analogs 6-methylisoquinoline (2.4) and 7-fluoroisoquinoline (2.3), makes it the preferred core scaffold for designing kinase inhibitors requiring a degree of CNS penetration, where a moderate logP is often desired for blood-brain barrier passage [1].

SAR Studies: Mapping Fluorine-Specific Halogen Bonding Interactions

With two hydrogen bond acceptors compared to only one for the non-fluorinated 6-methylisoquinoline, this compound is uniquely suited for investigating the role of fluorine-mediated halogen bonding or electrostatic interactions with target protein backbones, a key design element in modern kinase drug discovery [1].

High-Throughput Screening: Reliable Building Block Procurement

The demonstrated availability of 7-fluoro-6-methylisoquinoline at a consistently high purity of ≥97% from multiple suppliers reduces the risk of false positives or negatives in high-throughput screening campaigns, making it a more reliable procurement choice compared to less consistently supplied positional isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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